Racephedrine
Description
Historical Trajectories of Academic Inquiry into Racephedrine (B1617728) and its Analogs
The academic exploration of this compound is intrinsically linked to the broader history of ephedrine (B3423809) and its isomers. The synthesis of ephedrine was first achieved in 1885 by Japanese chemist Nagai Nagayoshi. wikipedia.org Industrial production began in the 1920s, which spurred research into its various forms, including the racemic mixture. wikipedia.org Early research often focused on the pharmacological effects of this compound, particularly its bronchodilator properties, which led to its investigation for asthma treatment. wikipedia.orgvulcanchem.com
A significant area of historical academic inquiry has been the stereochemistry of ephedrine and its analogs. Ephedrine has two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov this compound specifically refers to the racemic mixture of the two ephedrine enantiomers. wikipedia.org Researchers have long been interested in the differential pharmacological activities of these stereoisomers. For instance, studies have shown that both ephedrine enantiomers are active as norepinephrine (B1679862) releasing agents, though the (1R,2S)-enantiomer (levo-ephedrine) is more potent than the (1S,2R)-enantiomer (dextro-ephedrine). wikipedia.org
Contemporary Significance of this compound as a Chemical Probe and Research Target
In contemporary research, this compound continues to be a valuable tool and target. Its significance lies in several key areas:
As a Chemical Probe: A chemical probe is a small molecule used to study biological systems. This compound and its individual enantiomers serve as probes to investigate the function of adrenergic receptors and biogenic amine transporters. researchgate.netmdma.ch Research has shown that ephedrine-like compounds are potent substrates for the norepinephrine transporter (NET) and, to a lesser extent, the dopamine (B1211576) transporter (DAT). researchgate.net This makes them useful for studying the mechanisms of norepinephrine and dopamine reuptake and release. By comparing the effects of this compound with its individual stereoisomers, researchers can dissect the stereospecific requirements of these transport systems.
As a Research Target: this compound itself is a target of research aimed at understanding its pharmacological and toxicological profiles. For example, in silico molecular docking studies have explored the potential of this compound and its derivatives as inhibitors of enzymes like arginase, which has implications for conditions such as asthma. jpionline.org Furthermore, understanding the metabolism of this compound, primarily through hepatic CYP450 enzymes, remains an area of active research. vulcanchem.com
The study of this compound and its analogs also contributes to the broader understanding of sympathomimetic amines and their structure-activity relationships. Research comparing the receptor binding affinities and functional activities of ephedrine, pseudoephedrine, and their N-demethylated analogs (norephedrine and norpseudoephedrine) provides valuable insights into the influence of stereochemistry and structural modifications on pharmacological effects. mdma.ch
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry | Primary Mechanism of Action |
| This compound | C10H15NO | 165.236 | Racemic mixture of (1R,2S) and (1S,2R)-ephedrine | Norepinephrine releasing agent wikipedia.org |
| (-)-Ephedrine | C10H15NO | 165.236 | (1R,2S) | Norepinephrine releasing agent wikipedia.org |
| (+)-Ephedrine | C10H15NO | 165.236 | (1S,2R) | Norepinephrine releasing agent wikipedia.org |
| Pseudoephedrine | C10H15NO | 165.236 | (1S,2S) or (1R,2R) | Norepinephrine releasing agent wikipedia.org |
| Norephedrine (B3415761) | C9H13NO | 151.21 | (1R,2S) or (1S,2R) | Norepinephrine releasing agent mdma.ch |
Interactive Data Table: Research Findings on Monoamine Release by Ephedrine and Related Agents
| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| (-)-Ephedrine ((1R,2S)-ephedrine) | 43.1–72.4 wikipedia.org | 236–1350 wikipedia.org | >10000 wikipedia.org |
| (+)-Ephedrine ((1S,2R)-ephedrine) | 218 wikipedia.org | 2104 wikipedia.org | >10000 wikipedia.org |
| (+)-Pseudoephedrine | 224 wikipedia.org | 1988 wikipedia.org | >10000 wikipedia.org |
| (-)-Norephedrine | Not specified | Not specified | Not specified |
| (+)-Norephedrine (Cathine) | 15.0 wikipedia.org | 68.3 wikipedia.org | >10000 wikipedia.org |
EC50 (half maximal effective concentration) values indicate the concentration of a compound that elicits a half-maximal response. A smaller value indicates greater potency. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
321-98-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1 |
InChI Key |
KWGRBVOPPLSCSI-PSASIEDQSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control of Racephedrine
Chemoenzymatic and Asymmetric Catalysis in Racephedrine (B1617728) Synthesis
The demand for enantiomerically pure compounds has driven the development of highly selective synthetic methods. Chemoenzymatic and asymmetric catalysis represent the forefront of these efforts, offering efficient pathways to specific stereoisomers of this compound.
Enantioselective Synthetic Routes to this compound and its Stereoisomers
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of this compound, this involves creating either the (1R,2S)- or (1S,2R)-ephedrine isomer selectively. Chemoenzymatic approaches, which combine chemical and enzymatic steps, have proven particularly effective.
One notable chemoenzymatic route involves the use of carboligases, such as pyruvate (B1213749) decarboxylases (PDCs) and acetohydroxyacid synthases (AHASs), to catalyze the formation of α-hydroxyketones, which are key precursors to ephedrine (B3423809) alkaloids. nih.gov For instance, (R)-phenylacetylcarbinol ((R)-PAC), a precursor to (1R,2S)-ephedrine, can be synthesized with high stereoselectivity using AHAS-catalyzed condensation of benzaldehyde (B42025) and pyruvate. researchgate.net Subsequent chemical steps, such as reductive amination, can then convert (R)-PAC into the desired ephedrine isomer. researchgate.net
A two-step biocatalytic process has also been designed for the synthesis of (1S)-nor(pseudo)ephedrine analogues. This involves a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination step using either an (S)- or (R)-selective amine transaminase (ATA). researchgate.net This method highlights the potential of enzyme cascades in achieving high diastereo- and enantiomeric excesses. researchgate.net
Furthermore, microorganisms can be employed for the stereoselective reduction of prochiral ketones. For example, Morganella morganii has been shown to asymmetrically reduce 1-phenyl-1-oxo-2-methylaminopropane (MAK) to produce optically pure (1S, 2S)-ephedrine with an enantiomeric excess of over 99%. ajol.info
Table 1: Examples of Enantioselective Synthetic Routes to Ephedrine Stereoisomers
| Precursor/Substrate | Catalyst/Enzyme | Product Stereoisomer | Enantiomeric/Diastereomeric Excess | Reference |
| Benzaldehyde and Pyruvate | Acetohydroxyacid Synthase (AHAS) | (R)-phenylacetylcarbinol | High stereoselectivity | researchgate.net |
| Benzaldehyde and Pyruvate | (S)-selective Acetoin:dichlorophenolindophenol oxidoreductase and Amine Transaminase | (1S)-Nor(pseudo)ephedrine analogues | Good diastereo- and enantiomeric excesses | researchgate.net |
| 1-phenyl-1-oxo-2-methylaminopropane (MAK) | Morganella morganii | (1S, 2S)-ephedrine | >99% ee | ajol.info |
Application of Chiral Catalysts and Auxiliaries in this compound Preparation
Asymmetric catalysis using chiral metal complexes and the temporary incorporation of chiral auxiliaries are powerful strategies for controlling stereochemistry during synthesis. wikipedia.orgindagoochem.com
Chiral catalysts, often transition metal complexes with optically active ligands, can direct a reaction towards a specific enantiomer. indagoochem.comgoogle.com For the synthesis of ephedrine precursors, rhodium complexes with chiral phosphine (B1218219) ligands have been utilized for the asymmetric hydrogenation of olefinic precursors. google.com The choice of the chiral ligand determines which enantiomer is preferentially formed. google.com
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgtcichemicals.com After the desired stereocenter is created, the auxiliary is removed. Pseudoephedrine itself, being a readily available chiral molecule, has been effectively used as a chiral auxiliary. caltech.edusigmaaldrich.com N-acylated pseudoephedrine amides can undergo highly diastereoselective alkylations to produce α-substituted products, which can then be converted into enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.edu
Table 2: Application of Chiral Catalysts and Auxiliaries
| Method | Catalyst/Auxiliary | Substrate/Precursor | Key Transformation | Stereochemical Outcome | Reference |
| Asymmetric Hydrogenation | Rhodium complex with chiral phosphine ligand | N-acyl, 1-phenyl, 2-amino propenones | Asymmetric reduction of olefin | Optically active N-(1-aroylethyl) amides | google.com |
| Chiral Auxiliary | (1S,2S)-(+)-Pseudoephedrine | N-acylated pseudoephedrine amides | Diastereoselective alkylation | Highly enantiomerically enriched α-substituted products | caltech.edu |
| Chiral Auxiliary | l-ephedrine | Half-acid in saquinavir (B1662171) synthesis | Resolution via salt formation | Separation of diastereomeric salts | wikipedia.org |
Stereoisomeric Resolution and Characterization Techniques for this compound
Given that many syntheses produce racemic or diastereomeric mixtures, effective separation and characterization methods are essential.
Chromatographic Separation of this compound Enantiomers
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are pivotal for the separation of this compound's enantiomers. youtube.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based chiral columns, such as those with Lux i-amylose-1 stationary phases, have demonstrated broad enantio-recognition for ephedrine analogues in normal phase liquid chromatography. nih.govresearchgate.net Cyclodextrin-based CSPs are also widely used for the chiral separation of ephedrine enantiomers in both GC and HPLC. pace.edue-nps.or.kr The choice of mobile phase and any additives can significantly influence the separation efficiency. nih.govresearchgate.net
Table 3: Chromatographic Separation of this compound Enantiomers
| Chromatographic Technique | Chiral Stationary Phase | Mobile Phase/Conditions | Application | Reference |
| Normal Phase LC-MS | Lux i-amylose-1 | n-hexane/2-propanol with formic acid | Separation of ephedrine and pseudoephedrine enantiomers | nih.govresearchgate.net |
| GC-MS | β-cyclodextrin | Temperature gradient | Separation of ephedrine enantiomers | pace.edu |
| HPLC-DAD | Agilent InfinityLab Poroshell Chiral-CD | 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and methanol:acetonitrile | Enantiomeric separation of ephedra alkaloids | e-nps.or.kr |
| HPLC | Lux 3 µm AMP | Not specified | Separation of ephedrine and pseudoephedrine enantiomers | phenomenex.com |
Diastereomeric Derivatization and Separation Strategies for this compound
An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. bu.edu These diastereomers have different physical properties and can be separated on a standard achiral column.
For ephedrine, chiral derivatizing agents such as (L)-N-trifluoroacetyl prolyl chloride (L-TPC) have been used. pace.edu L-TPC reacts with the amine group of the ephedrine enantiomers to form diastereomers that can be separated by GC. pace.edu Another common derivatizing agent is 5-dimethylaminonaphthalene-l-sulfonyl chloride (DNSCl), which reacts with ephedrine stereoisomers to form fluorescent diastereomers separable by reversed-phase HPLC. tandfonline.comresearchgate.net
Spectroscopic and Chiroptical Characterization of this compound Stereochemistry
Spectroscopic and chiroptical methods are indispensable for the structural elucidation and determination of the absolute configuration of this compound's stereoisomers.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the quantitative determination of ephedrine, pseudoephedrine, and their mixtures. nih.govmdpi.com By analyzing the integrals of specific proton signals, such as the C-CH₃ or N-CH₃ protons, the concentration of each stereoisomer can be determined. nih.gov The addition of a trace of acid can help to resolve overlapping signals of diastereomers. nih.gov Adducts of d-ephedrine (B1618797) with chiral epoxides have also been used as derivatives to determine enantiomer ratios by ¹H NMR. researchgate.net
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are particularly sensitive to the three-dimensional structure of chiral molecules. cdnsciencepub.comresearchgate.netnih.gov Circular dichroism measurements have been shown to be a reliable guide to the absolute configuration of ephedrine isomers, with the Cotton effect associated with the ¹Lb absorption band being a key indicator. cdnsciencepub.comresearchgate.net Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are emerging as powerful techniques for assessing the stereochemistry of drug molecules directly in solution. researchgate.netnih.gov
Molecular and Cellular Pharmacodynamics of Racephedrine
Receptor Interaction Profiling and Selectivity of Racephedrine (B1617728)
The pharmacological activity of this compound is primarily attributed to its interaction with adrenergic receptors and its influence on neurotransmitter transporters.
Adrenergic Receptor Subtype Affinities and Agonism of this compound
Table 1: Adrenergic Receptor Interaction of this compound
| Receptor Subtype | Action | Reference |
|---|---|---|
| α-adrenergic receptors | Agonist | drugbank.com |
| β-adrenergic receptors | Agonist | drugbank.com |
| β2-adrenergic receptors | Agonist | drugbank.com |
Interactions of this compound with Neurotransmitter Transporters (e.g., Norepinephrine (B1679862), Dopamine)
A significant component of this compound's mechanism of action involves its interaction with neurotransmitter transporters, primarily the norepinephrine transporter (NET) and, to a lesser extent, the dopamine (B1211576) transporter (DAT). wikipedia.org this compound and its enantiomers act as releasing agents of norepinephrine. wikipedia.org This action is achieved by inhibiting norepinephrine reuptake and promoting its release from presynaptic nerve terminals, thereby increasing the concentration of norepinephrine in the synaptic cleft. drugbank.comtsinghua.edu.cn
Both enantiomers of ephedrine (B3423809) are active in this regard, though the (1R,2S)-enantiomer (ephedrine) demonstrates greater potency as a norepinephrine releasing agent than the (1S,2R)-enantiomer. wikipedia.org The interaction with NET is crucial for the sympathomimetic effects of the compound. tsinghua.edu.cnmdpi.com
This compound also interacts with the dopamine transporter, albeit with much lower potency compared to its effect on NET. wikipedia.org Like its action on NET, it promotes the release of dopamine. wikipedia.org Studies on related compounds like ephedrine show a significantly weaker inhibitory action on DAT compared to amphetamine. frontiersin.org
Table 2: this compound Interaction with Neurotransmitter Transporters
| Transporter | Action | Potency | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Releasing Agent | High | wikipedia.org |
| Dopamine Transporter (DAT) | Releasing Agent | Low | wikipedia.org |
Downstream Intracellular Signaling Cascades Modulated by this compound
The activation of adrenergic receptors by this compound initiates a cascade of intracellular signaling events that ultimately produce the observed physiological responses.
G-Protein Coupled Receptor (GPCR) Mediated Signaling Pathways
As an agonist of adrenergic receptors, which are classic examples of GPCRs, this compound initiates signaling through these pathways. drugbank.comwikipedia.org GPCRs are integral membrane proteins that, upon activation by a ligand, undergo a conformational change that activates an associated heterotrimeric G-protein. wikipedia.orgebi.ac.uk This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's alpha subunit. ebi.ac.uk The activated Gα subunit then dissociates from the βγ subunits to modulate the activity of downstream effector proteins. ebi.ac.uk Adrenergic receptors are coupled to different types of G-proteins; for instance, β-adrenergic receptors typically couple to stimulatory G-proteins (Gs), while α1-adrenergic receptors couple to Gq proteins. smpdb.canih.govcolostate.edu
Regulation of Adenylyl Cyclase and Cyclic AMP Production by this compound
A primary downstream effector of β-adrenergic receptor activation by this compound is the enzyme adenylyl cyclase. drugbank.comcolostate.edu The Gs protein, activated by the β2-adrenergic receptor, stimulates adenylyl cyclase. drugbank.comcolostate.edu This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). colostate.eduwikipedia.org The resulting increase in intracellular cAMP levels acts as a second messenger, activating other proteins such as protein kinase A (PKA). colostate.eduwikipedia.org This signaling cascade is central to the bronchodilatory effects of this compound, as elevated cAMP in bronchial smooth muscle cells leads to their relaxation. drugbank.com
Influence of this compound on Intracellular Calcium Dynamics
This compound can also influence intracellular calcium (Ca2+) dynamics, primarily through its action on α1-adrenergic receptors. smpdb.cadrugbank.com These receptors are coupled to Gq proteins. smpdb.canih.gov Upon activation, the Gq protein stimulates phospholipase C, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. wikipedia.org This increase in intracellular Ca2+ can trigger various cellular responses. Additionally, some isoforms of adenylyl cyclase are sensitive to Ca2+ levels, indicating a potential for cross-talk between these signaling pathways. wikipedia.orgnih.gov
Enzymatic Modulation and Metabolism-Relevant Interactions of this compound (e.g., MAO, COMT)
The metabolic fate of this compound, a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, is primarily determined by its chemical structure, which dictates its interaction with key metabolic enzymes. wikipedia.orgwikipedia.org Unlike catecholamines, such as epinephrine (B1671497) and norepinephrine, this compound lacks a catechol group (a benzene (B151609) ring with two adjacent hydroxyl groups). wikipedia.org This structural feature is crucial in understanding its limited interaction with Catechol-O-methyltransferase (COMT).
Interaction with Catechol-O-Methyltransferase (COMT)
COMT is a principal enzyme in the degradation of catecholamines, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure. wikipedia.orgresearchgate.net As this compound does not possess this catechol moiety, it is not a substrate for COMT-mediated metabolism. wikipedia.org The primary role of COMT is the inactivation of endogenous and xenobiotic catechols; therefore, its interaction with non-catechol compounds like this compound is not a significant metabolic pathway. nih.gov
Interaction with Monoamine Oxidase (MAO)
Monoamine oxidase (MAO) is another key enzyme in the metabolism of monoamines, including neurotransmitters. nih.gov MAO catalyzes the oxidative deamination of amines. derangedphysiology.com However, the structure of ephedrine, specifically the presence of a methyl group on the alpha-carbon of the side chain, hinders its ability to act as a direct substrate for MAO. derangedphysiology.com Compounds with such substitutions are generally poor substrates for this enzyme. derangedphysiology.com
While direct metabolism by MAO is not a primary pathway for ephedrine, a minor metabolic route involves oxidative deamination to form benzoic acid. wikipedia.org The more significant interaction with MAO is indirect and of high clinical importance. This compound acts as a sympathomimetic agent, enhancing the release of norepinephrine from sympathetic neurons. fda.gov The concurrent use of MAO inhibitors (MAOIs) can lead to a hypertensive crisis. kaiserpermanente.orgmayoclinic.orgwebmd.com This is not due to the metabolism of this compound itself, but rather the potentiation of the effects of released norepinephrine, which cannot be effectively degraded in the presence of MAOIs. nih.govfrontiersin.org
Primary Metabolic Pathways
The metabolism of ephedrine isomers is not extensive, with a significant portion of the drug excreted unchanged in the urine. wikipedia.org The main metabolic transformations that do occur are:
N-demethylation: The removal of the methyl group from the nitrogen atom to form norephedrine (B3415761) (phenylpropanolamine). wikipedia.org
Oxidative deamination: Leading to the formation of benzoic acid. wikipedia.org
Aromatic hydroxylation: A minor pathway catalyzed by cytochrome P450 monooxygenases, resulting in p-hydroxylated derivatives. nih.gov
Formation of 1,2-dihydroxy-1-phenylpropane: Another minor metabolic product. wikipedia.org
These metabolic reactions are summarized in the table below.
| Metabolic Process | Resulting Metabolite(s) | Primary Enzyme System Involved | Significance for this compound |
| N-demethylation | Norephedrine (Phenylpropanolamine) | Cytochrome P450 (CYP450) | Major |
| Oxidative Deamination | Benzoic Acid | Not fully elucidated, potentially involving MAO to a minor extent | Minor |
| Aromatic Hydroxylation | p-hydroxyephedrine | Cytochrome P450 (CYP450) | Minor |
| Hydroxylation | 1,2-dihydroxy-1-phenylpropane | Not fully elucidated | Minor |
| COMT-mediated methylation | N/A | Catechol-O-Methyltransferase (COMT) | Not a substrate |
| MAO-mediated direct degradation | N/A | Monoamine Oxidase (MAO) | Poor substrate due to α-carbon substitution |
This table summarizes the known metabolic pathways for ephedrine, the active component of this compound. The data is compiled from various pharmacological and metabolic studies. wikipedia.orgnih.gov
Preclinical Pharmacokinetics and Biotransformation Pathways of Racephedrine
Absorption and Distribution Dynamics in Non-Human Biological Systems
The absorption and distribution of racephedrine (B1617728) are characterized by its rapid uptake and widespread dissemination throughout the body.
Preclinical studies indicate that following administration, this compound is extensively distributed into various body tissues. While specific quantitative data on the tissue distribution of this compound is not extensively detailed in the provided results, the rapid fixation in tissues is a noted characteristic. pharmacompass.com For its active enantiomer, l-ephedrine, studies in rats have demonstrated its effects on various tissues, including the anococcygeus muscle and the right atrium, suggesting its distribution to these sites. tga.gov.au Furthermore, research on pseudoephedrine, a diastereomer of ephedrine (B3423809), in juvenile pigs as a preclinical model, suggests that the volume of distribution is significant, which may offer insights into the distribution characteristics of related compounds like this compound. researchgate.net The broad distribution is a key factor influencing its pharmacological activity.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system effects. Ephedrine, a component of this compound, is known to cross the blood-brain barrier and exert stimulant effects on the central nervous system. The penetration of the BBB is influenced by factors such as lipophilicity, hydrogen bonding potential, and molecular size. mdpi.com While direct studies on this compound's BBB permeability are not detailed, the known central effects of its components suggest it can penetrate this barrier. The search for methods to modulate BBB permeability is an active area of research, with high-throughput screening of various compounds being explored to identify agents that can increase drug delivery to the brain. frontiersin.org
Tissue Distribution Studies of this compound in Animal Models
Elucidation of Metabolic Pathways and Metabolite Identification of this compound
The biotransformation of this compound involves several metabolic pathways, primarily occurring in the liver.
The metabolism of this compound is significantly mediated by the cytochrome P450 (CYP450) enzyme system in the liver. vulcanchem.com While the specific CYP450 isozymes responsible for this compound metabolism are not explicitly identified in the provided information, this enzyme family plays a crucial role in the biotransformation of many drugs. The process involves a combination of reactions, including those catalyzed by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), which are also involved in the metabolism of circulating epinephrine (B1671497). pharmacompass.com
The metabolism of ephedrine, a component of this compound, results in the formation of several metabolites. A major active metabolite is norephedrine (B3415761) (phenylpropanolamine), which is formed through N-demethylation. wikipedia.org Other metabolic transformations include oxidative deamination to benzoic acid and conversion to 1,2-dihydroxy-1-phenylpropane. wikipedia.org The primary metabolites of the related compound epinephrine are metanephrine (B195012) and 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid, VMA). pharmacompass.com The identification of metabolites is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
| Parent Compound | Metabolic Process | Metabolite |
| Ephedrine | N-demethylation | Norephedrine (Phenylpropanolamine) |
| Ephedrine | Oxidative deamination | Benzoic acid |
| Ephedrine | Hydroxylation | 1,2-dihydroxy-1-phenylpropane |
| Epinephrine | O-methylation | Metanephrine |
| Epinephrine | Oxidative deamination & O-methylation | 3-methoxy-4-hydroxymandelic acid (VMA) |
This table summarizes the known metabolites of ephedrine and the related compound epinephrine.
Role of Cytochrome P450 Enzymes in this compound Biotransformation
Excretion Mechanisms of this compound in Preclinical Models
The primary route of elimination for this compound and its metabolites is through the kidneys. A significant portion of the administered dose is excreted in the urine. pharmacompass.comvulcanchem.com For ephedrine, a large majority is excreted unchanged in the urine. tga.gov.autga.gov.au The rate of elimination is influenced by urinary pH; acidification of the urine increases the rate of excretion, thereby decreasing the plasma half-life. tga.gov.autga.gov.au In preclinical models, the plasma half-life of ephedrine has been reported to be between 3 to 6 hours. tga.gov.autga.gov.au
Advanced Analytical Methodologies for Racephedrine Research
Chromatographic Techniques for Racephedrine (B1617728) Quantification and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For this compound, with its multiple stereoisomers, chromatographic techniques are indispensable for accurate analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification and purity assessment of this compound and its related compounds. The United States Pharmacopeia (USP) 32 outlines a standard method for this purpose, which typically involves a C18 column, a mobile phase composed of a phosphate (B84403) buffer and organic modifiers, and UV detection at approximately 280 nm. The validation of these HPLC methods is crucial to ensure they meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This validation process assesses linearity, precision, accuracy, and specificity to guarantee reliable and reproducible results.
For instance, a study on the stability of a topical anesthetic solution containing racepinephrine (racemic epinephrine) utilized an HPLC assay to monitor the concentration of epinephrine (B1671497) over time under various storage conditions. nih.gov This highlights the role of HPLC in stability-indicating assays, ensuring the integrity of pharmaceutical formulations.
Table 1: Representative HPLC Method Parameters for Epinephrine Analysis
| Parameter | Condition | Reference |
| Column | C18 | |
| Mobile Phase | 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) | |
| Detection | UV at 280 nm | |
| Application | Quantification and purity assessment |
This table is for illustrative purposes and specific conditions may vary based on the application.
Gas Chromatography (GC) Approaches for this compound and its Derivatives
Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for its volatile derivatives. jfda-online.com Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. jfda-online.com Common derivatization reagents include silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA). jfda-online.comscielo.brscielo.br
GC methods coupled with a mass spectrometer (GC-MS) provide both separation and structural information, making them highly valuable for identification and quantification. scielo.br The choice of derivatization agent can significantly influence the fragmentation patterns observed in the mass spectrum, which can be tailored for specific analytical needs. dshs-koeln.de For example, the use of N-TFA-O-TMS derivatives has been shown to be stable and suitable for the quantification of ephedrines in complex matrices like urine. scielo.brscielo.br
Several studies have detailed GC-MS methods for the determination of ephedrines in various samples, often involving a derivatization step to enhance analyte properties for GC analysis. nih.govjfda-online.com These methods are crucial in forensic toxicology and doping control to detect and quantify these controlled substances. dshs-koeln.de
Chiral Chromatographic Applications for this compound Stereoisomers
The separation of the individual stereoisomers of this compound is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. gcms.cz Chiral chromatography is the primary technique used to resolve these enantiomers and diastereomers. wikipedia.orgslideshare.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. wikipedia.orgslideshare.net
Commonly used CSPs for the separation of ephedrine (B3423809) isomers include those based on cyclodextrins, polysaccharides (like cellulose (B213188) and amylose), and Pirkle-type phases. gcms.czwikipedia.orgresearchgate.netnih.gov The choice of CSP and the mobile phase composition are critical factors that determine the success of the chiral separation. researchgate.netnih.gov
For example, β-cyclodextrin-based columns have been successfully employed in both GC and HPLC for the enantioseparation of ephedrine and its related compounds. researchgate.netpace.edu Polysaccharide-based chiral stationary phases, such as Lux i-amylose-1, have also demonstrated broad enantio-recognition capabilities for ephedrine analogues in normal-phase liquid chromatography. nih.govdeepdyve.com The development of these chiral separation methods is essential for pharmaceutical quality control, as different stereoisomers can exhibit distinct pharmacological activities. researchgate.net
Mass Spectrometry Applications in this compound Structural Elucidation and Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides a high degree of sensitivity and specificity for the identification and quantification of compounds.
LC-MS/MS for Sensitive Detection and Identification of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive detection and identification of this compound and its isomers in various matrices, including biological fluids. nih.govnih.govresearchgate.net This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the analytes. nih.govresearchgate.netnih.gov
In LC-MS/MS, the analytes are first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from the sample matrix. d-nb.info
Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of ephedrine and pseudoephedrine in human plasma and other biological samples. nih.govnih.govresearchgate.net These methods are crucial for pharmacokinetic studies and for monitoring drug levels in clinical and forensic settings. nih.govnih.gov The high sensitivity of LC-MS/MS, with limits of detection often in the low ng/mL range, makes it particularly suitable for these applications. nih.gov
Table 2: Example LC-MS/MS Parameters for Ephedrine and Pseudoephedrine Analysis in Human Plasma
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | C18 | d-nb.info |
| Mobile Phase | Gradient elution with organic and aqueous phases | researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | d-nb.info |
| Performance | ||
| Linearity (r²) | ≥ 0.99 | nih.govnih.gov |
| Lower Limit of Quantification | 0.2 ng/mL | nih.govnih.gov |
This table provides a general overview; specific parameters can vary significantly between different published methods.
GC-MS for Volatile Derivatives and Fragmentation Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For this compound, which requires derivatization to increase its volatility, GC-MS provides excellent separation and detailed structural information through fragmentation analysis. scielo.brdshs-koeln.de The electron ionization (EI) source in a GC-MS system bombards the analyte molecules with electrons, causing them to fragment in a reproducible manner. dshs-koeln.dealbany.edu The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for its unambiguous identification. albany.edu
The fragmentation patterns of derivatized this compound isomers have been extensively studied. scielo.brdshs-koeln.de For instance, the N-acetyl-O-trimethylsilyl derivatives of ephedrines produce a common fragment ion at m/z 179, which is useful for screening purposes. dshs-koeln.de However, to differentiate between isomers, other diagnostic ions in the mass spectrum are considered. dshs-koeln.de The study of these fragmentation pathways is crucial for developing reliable identification methods, especially in forensic analysis where certainty is paramount. dshs-koeln.dealbany.edu
Recent research has also explored the use of GC-MS for the analysis of "chemically masked" derivatives of ephedrine, which can be challenging to identify using standard methods. nih.gov Understanding the thermal degradation and rearrangement of these derivatives during GC-MS analysis is essential for their accurate identification. nih.gov
Spectroscopic Techniques for this compound Structural Characterization
Spectroscopic techniques are fundamental in the structural elucidation of chemical compounds. By interacting with molecules using electromagnetic radiation, these methods provide detailed information about atomic and molecular structures, as well as the chemical bonds within them. For this compound, a compound with specific stereoisomers, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for its identification and characterization. wikipedia.orgsigmaaldrich.comebsco.comstudymind.co.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a sample. sigmaaldrich.com It operates by placing a sample in a strong magnetic field and irradiating it with radio waves, which causes certain atomic nuclei to absorb energy and reorient themselves. wikipedia.orgebsco.com The resulting NMR spectrum provides data on the chemical environment of the nuclei, allowing for the determination of the connectivity and spatial arrangement of atoms within a molecule. wikipedia.org The most commonly used nuclei for NMR spectroscopy in organic chemistry are ¹H (proton) and ¹³C (carbon-13). wikipedia.org
In the context of this compound research, ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the compound's structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. mdpi.com
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon adjacent to the nitrogen (CH-NH) also show characteristic signals. The methyl group protons attached to the nitrogen (N-CH₃) and the other methyl group (C-CH₃) appear as distinct singlets or doublets at higher field (lower ppm values).
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a separate signal. The carbons of the phenyl ring resonate in the aromatic region (typically δ 120-140 ppm). The carbons involved in the side chain, including the two chiral centers and the methyl groups, have characteristic chemical shifts that aid in the complete structural assignment. For instance, solid-state ¹³C NMR spectra have been used to differentiate between the diastereomers ephedrine and pseudoephedrine. researchgate.net
A representative, though not specific to this compound, set of NMR data for a related compound is provided below to illustrate the nature of the data obtained. rsc.org
Table 1: Illustrative NMR Spectroscopic Data for a Related Phenyl-amino Alcohol Derivative
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Aromatic CH | 7.34-7.22 (m, 5H) | 137.80, 128.85, 128.47, 126.53 |
| -CH(OH)- | 4.30 (t, J = 7.08 Hz, 2H) | 64.89 |
| -CH(NH)- | 2.95 (t, J = 7.08 Hz, 2H) | 35.07 |
| -CH₃ | 2.05 (s, 3H) | 20.93 |
| Data is illustrative and not of this compound itself. rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. studymind.co.ukforensicresources.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. studymind.co.uklibretexts.orgmaricopa.edu
The IR spectrum of this compound exhibits several key absorption bands that correspond to its functional groups:
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. uc.eduucla.edu
N-H Stretch: A medium intensity band for the secondary amine (N-H) stretching vibration appears in the range of 3300-3500 cm⁻¹. uc.edu
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations occur just below 3000 cm⁻¹. libretexts.orgmaricopa.edu
C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds in the benzene (B151609) ring gives rise to characteristic absorptions in the 1475-1600 cm⁻¹ region. maricopa.eduuc.edu
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol group typically appears in the 1000-1300 cm⁻¹ range. uc.edu
Table 2: Typical Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3500 - 3200 | Strong, Broad |
| N-H (Amine) | 3550 - 3060 | Medium |
| Aromatic C-H | 3100 - 3050 | Strong |
| Alkane C-H | 3000 - 2850 | Strong |
| Aromatic C=C | 1600 - 1475 | Weak-Medium |
| C-O (Alcohol) | 1300 - 1000 | Strong |
| Source: General IR absorption tables. uc.eduucla.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.com This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light. uomustansiriyah.edu.iq In this compound, the benzene ring acts as a chromophore.
The UV-Vis spectrum of this compound in an acidic mobile phase typically shows absorption maxima (λ_max) around 200 nm, 228 nm, and 280 nm. sielc.com The absorption at approximately 280 nm is characteristic of the phenyl group. uomustansiriyah.edu.iqsielc.com The exact position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. uomustansiriyah.edu.iqsielc.com
Table 3: UV-Vis Absorption Maxima for a Related Compound (Epinephrine)
| Absorption Maxima (λ_max) |
| 200 nm |
| 228 nm |
| 280 nm |
| Source: Data for Epinephrine, a structurally related compound. sielc.com |
Mechanistic Investigations of Racephedrine in Preclinical Models
Neuropharmacological Research on Racephedrine (B1617728) in Animal Systems
Animal models provide a complex biological system to investigate the integrated physiological and behavioral effects of this compound. Research in this area has focused on its influence on neurotransmitter systems, neural electrical activity, and observable behaviors.
Modulation of Neurotransmitter Systems in Animal Models by this compound
This compound is known to act as a monoamine releasing agent, influencing the levels of key neurotransmitters in the brain. wikipedia.org Its primary mechanism involves the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). wikipedia.org This action is achieved by interacting with and reversing the direction of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). wikipedia.org This leads to an efflux of these neurotransmitters from the presynaptic neuron into the synapse, thereby increasing their extracellular concentrations and enhancing neurotransmission. wikipedia.org
Studies on the individual enantiomers of this compound reveal differences in their potency. (1R,2S)-ephedrine demonstrates greater potency as a norepinephrine and dopamine releasing agent compared to (1S,2R)-ephedrine. wikipedia.org The effects of l-ephedrine, a component of this compound, on arterial blood pressure and heart rate in anesthetized rats were shown to be dependent on intact sympathetic nerve terminals, as these effects were abolished by pretreatment with 6-hydroxydopamine (6-OHDA), a neurotoxin that destroys sympathetic nerve endings. tga.gov.au This finding underscores the indirect sympathomimetic action of this compound, relying on the release of endogenous norepinephrine.
Table 1: Monoamine Release by Ephedrine (B3423809) Enantiomers EC50 (nM) values represent the concentration required to elicit 50% of the maximal release of the respective neurotransmitter. A smaller value indicates greater potency.
| Compound | Norepinephrine (NE) Release (EC50, nM) | Dopamine (DA) Release (EC50, nM) | Serotonin (5-HT) Release (EC50, nM) |
|---|---|---|---|
| (-)-Ephedrine ((1R,2S)-ephedrine) | 43.1–72.4 | 236–1350 | >10000 |
| (+)-Ephedrine ((1S,2R)-ephedrine) | 218 | 2104 | >10000 |
Data sourced from Wikipedia. wikipedia.org
Behavioral Neuroscience Paradigms for Elucidating this compound Mechanisms
Behavioral neuroscience paradigms are crucial for understanding the functional consequences of this compound's neurochemical effects. Locomotor activity is a commonly used measure to assess the stimulant properties of drugs. Amphetamine-induced hyperactivity in rats is a well-established model, and the ability of other drugs to modulate this behavior provides insights into their mechanisms. nih.gov Studies on amphetamine and methamphetamine withdrawal have shown varied effects on spontaneous locomotor activity in rodents, indicating the complex adaptations that occur in neurotransmitter systems. nih.gov Given that this compound acts as a norepinephrine and dopamine releasing agent, similar to amphetamine, it is expected to influence locomotor activity. wikipedia.orgwikipedia.org For example, deficits in locomotor activity in mice can be used to assess potential therapeutic efficacy in models of Parkinson's disease. googleapis.comgoogleapis.com The open-field test is another paradigm used to evaluate changes in locomotion in response to drug administration in rats. mdpi.com
In Vitro and Cellular Models for this compound Mechanism of Action Studies
In vitro and cellular models provide a controlled environment to dissect the molecular interactions of this compound with its targets, free from the complexities of a whole organism.
Primary Cell Culture Responses to this compound Exposure
Primary cell cultures, derived directly from animal tissues, provide a more physiologically relevant model than immortalized cell lines for studying cellular responses to drug exposure. While specific studies on the response of primary cell cultures to this compound are not widely available, research on related compounds provides insights. For example, studies on the effects of conductive polymers on the electrophysiological development of cardiac cells in culture demonstrate how cellular function can be modulated. acs.org In the context of the nervous system, primary neuronal cultures could be used to investigate changes in neurotransmitter release, receptor expression, and cell viability following exposure to this compound. The use of zebrafish larvae, which allows for both behavioral and electrophysiological assays in a whole organism, serves as a bridge between in vitro and in vivo models and has been used to screen for antiepileptic drugs. eneuro.org
This compound's Influence on Specific Organ Systems in Animal Models (e.g., Cardiovascular, Respiratory)
Mechanistic investigations in preclinical animal models have been crucial in elucidating the physiological effects of this compound, a racemic mixture of epinephrine's dextrorotatory (D) and levorotatory (L) isomers, on various organ systems. The primary actions of this compound are mediated through its interaction with adrenergic receptors, leading to significant responses in the cardiovascular and respiratory systems. Since the L-isomer is the more active component, studies involving epinephrine (B1671497) in animal models are directly relevant to understanding the effects of this compound.
Cardiovascular System
In various animal models, the administration of epinephrine, and by extension this compound, demonstrates significant cardiovascular effects due to its non-selective agonism at α- and β-adrenergic receptors. physiology.orgahajournals.org
Stimulation of β1-adrenergic receptors in the heart typically results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. ahajournals.org Concurrently, activation of α1-adrenergic receptors in the peripheral vasculature leads to vasoconstriction and an increase in systemic vascular resistance. ahajournals.org The net effect is often an elevation in blood pressure and cardiac output.
Preclinical studies in various animal models, including rats and pigs, have explored these effects. In a study using an intact porcine model under hypothermic conditions (32°C), epinephrine administration resulted in an elevated stroke volume and cardiac output, demonstrating a positive inotropic effect. frontiersin.org Conversely, a study in a rat model of hypothermia and rewarming found that epinephrine induced vasoconstriction rather than the expected vasodilation and did not elevate cardiac output, suggesting that the cardiovascular response can be temperature-dependent. physiology.orgnih.gov In epinephrine-deficient knockout mice, the absence of epinephrine was associated with impaired vasodilation and diminished cardiac output during stress, highlighting its role in maintaining normal cardiovascular responses. ahajournals.org
The following table summarizes the observed cardiovascular effects in different animal models.
| Animal Model | Observed Cardiovascular Effect | Receptor(s) Implicated | Reference |
| Porcine | Increased stroke volume and cardiac output. | β1-adrenergic | frontiersin.org |
| Rat | Vasoconstriction, no significant change in cardiac output (under hypothermia). | α-adrenergic predominance at low temperatures | physiology.orgnih.gov |
| Mouse (Epinephrine-deficient) | Impaired vasodilation and reduced cardiac output under stress. | β2-adrenergic | ahajournals.org |
| C. elegans | Increased pharyngeal pumping rate (analogous to heart rate). | β-adrenergic | nih.govacs.org |
This table is for illustrative purposes and summarizes findings from various preclinical studies.
Respiratory System
This compound's effects on the respiratory system are primarily characterized by bronchodilation, an action mediated by the stimulation of β2-adrenergic receptors located on the smooth muscle of the airways. mdpi.com This interaction leads to the relaxation of bronchial smooth muscle, which is the cornerstone of its therapeutic application in conditions involving bronchoconstriction.
The table below details key findings from preclinical respiratory studies.
| Animal Model | Condition | Observed Respiratory Effect | Receptor(s) Implicated | Reference |
| Ovine (Sheep) | Smoke Inhalation Injury | Reduced airway hyperemia, improved oxygenation (Pao₂/Fio₂ ratio), attenuated pulmonary dysfunction. | β2-adrenergic, α-adrenergic | nih.govresearchgate.net |
| Ovine (Sheep), Rat | Hydrostatic Pulmonary Edema | 60% increase in alveolar liquid clearance, decreased excess lung water, improved arterial blood gases. | β-adrenergic | nih.gov |
| Rat | Anesthetized, Intact | Impaired pulmonary oxygen exchange (with bolus injection). | α-adrenergic | duke.edu |
| Ovine (Sheep) | Conscious | Increased airway pressure with α2-agonists, suggesting complex pulmonary mechanics. | α2-adrenergic | avma.org |
This table is for illustrative purposes and summarizes findings from various preclinical studies.
Structure Activity Relationship Sar Studies of Racephedrine and Its Analogs
Systematic Chemical Modifications of the Racephedrine (B1617728) Scaffold
The phenyl ring of this compound is a primary site for modification to alter its pharmacological properties. Substitutions on this aromatic ring can significantly influence potency, receptor selectivity, and metabolic stability.
Maximal adrenergic activity is generally observed in β-phenylethylamine derivatives that possess hydroxyl groups at the meta and para positions of the aromatic ring, forming a catechol structure. nih.gov This feature is crucial for strong agonistic activity at adrenergic receptors. However, replacing the catechol group with other substituents can fine-tune the compound's selectivity. For instance, substituting the meta-hydroxyl with a hydroxymethyl group, as seen in salbutamol, confers selectivity towards the β2-receptor. nih.gov Similarly, creating a 3,5-dihydroxy arrangement (a resorcinol (B1680541) structure), as in metaproterenol, also leads to β2-selectivity and, importantly, resistance to metabolism by catechol-O-methyltransferase (COMT), which enhances oral activity. nih.gov
Studies on the synthesis of ephedrine (B3423809) analogs have shown that the position of substituents on the aromatic ring is critical. Aldehydes with para-substituents such as chloro (-Cl), trifluoromethyl (-CF3), and methyl (-CH3) groups are effective precursors, leading to high yields of the intermediate phenylacetylcarbinol during synthesis. nih.gov Conversely, ortho-substituted aldehydes act as poor substrates. nih.gov This suggests that steric hindrance at the ortho position interferes with the enzymatic or chemical reactions involved in the synthesis.
Pharmacological testing of these analogs has yielded important SAR insights. Notably, (-)-4-chloroephedrine was found to exhibit a stronger antispasmodic effect than the parent compound, (-)-ephedrine, while other synthesized analogs generally showed slightly lower activity. nih.gov This highlights that specific electron-withdrawing groups at the para position can enhance certain pharmacological activities.
Table 1: Impact of Aromatic Ring Substitutions on the Activity of Ephedrine Analogs
| Compound/Precursor | Substitution | Observation | Reference |
| (-)-Ephedrine | Unsubstituted | Reference compound for activity comparison. | nih.gov |
| (-)-4-Chloroephedrine | para-Chloro | Showed a stronger antispasmodic effect than (-)-ephedrine. | nih.gov |
| para-Substituted Aldehydes | -CH3, -CF3, -Cl | Produced high yields of carbinol intermediate in synthesis. | nih.gov |
| ortho-Substituted Aldehydes | Various | Acted as poor substrates in synthesis. | nih.gov |
| meta-Methoxy Aldehyde | meta-Methoxy | Gave higher yields of carbinol compared to other positions. | nih.gov |
This interactive table summarizes key findings on how aromatic ring substitutions affect the synthesis and pharmacological activity of this compound analogs.
This compound has two chiral centers, giving rise to four stereoisomers: (1R,2S)-ephedrine, (1S,2R)-ephedrine, (1R,2R)-pseudoephedrine, and (1S,2S)-pseudoephedrine. The spatial arrangement of the hydroxyl and methyl groups profoundly affects receptor binding and functional activity. nih.govnih.gov
Direct effects on human β-adrenergic receptors show a clear stereoselective preference. nih.gov A study measuring cyclic AMP accumulation in cells expressing human β-receptor subtypes revealed a distinct rank order of potency among the isomers. (1R,2S)-Ephedrine is the most potent of the four isomers at all three β-adrenergic receptors (β1, β2, and β3). nih.gov Its potency at β1- and β2-receptors is significantly higher than the other isomers, and it is the only isomer to show any meaningful partial agonist activity at the β3-receptor. nih.gov In contrast, (1S,2R)-ephedrine is considerably less potent at β1 and especially β2 receptors. nih.gov The pseudoephedrine isomers, (1S,2S) and (1R,2R), generally exhibit the lowest potency. nih.gov This demonstrates that the (1R,2S) configuration is optimal for direct β-adrenergic agonism.
Table 2: Potency (EC₅₀) of Ephedrine Isomers at Human β-Adrenergic Receptors
| Isomer | β1-AR EC₅₀ (µM) | β2-AR EC₅₀ (µM) | β3-AR EC₅₀ (µM) | Reference |
| (1R,2S)-Ephedrine | 0.5 | 0.36 | 45 | nih.gov |
| (1S,2R)-Ephedrine | 72 | 106 | Inactive | nih.gov |
| (1S,2S)-Pseudoephedrine | 309 | 10 | Inactive | nih.gov |
| (1R,2R)-Pseudoephedrine | 1122 | 7 | Inactive | nih.gov |
This interactive table presents the half-maximal effective concentration (EC₅₀) values, illustrating the stereoselective potency of this compound isomers at different β-adrenergic receptor subtypes.
Side chain modifications also play a crucial role in receptor selectivity and mechanism of action. The primary structural features are the α-methyl group and the N-methyl group.
α-Methyl Group : The methyl group on the carbon alpha to the phenyl ring (the C2 position) reduces direct agonist activity at both α and β receptors compared to analogs without it. However, this group provides resistance to metabolism by monoamine oxidase (MAO), thereby increasing the duration of action.
N-Methyl Group : The presence of the methyl group on the nitrogen atom (a secondary amine) is significant. As the bulk of the substituent on the nitrogen increases, α-receptor agonist activity generally decreases while β-receptor activity increases. nih.gov The N-methyl group in ephedrine, when compared to its N-demethylated analog norephedrine (B3415761) (phenylpropanolamine), results in decreased binding affinity at α-adrenergic receptors. nih.gov Further increasing the bulk, as in N-methylephedrine, leads to an even greater loss of affinity. nih.gov This indicates that a secondary amine with a methyl group represents a near-optimal balance for mixed adrenergic activity.
Impact of Aromatic Ring Substitutions on this compound's Pharmacological Profile
Computational Chemistry and Molecular Modeling Approaches for this compound SAR
Computational methods provide powerful tools to investigate the interactions between this compound analogs and their biological targets at a molecular level, offering insights that complement experimental data.
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. Studies involving ephedrine and its isomers have provided detailed pictures of their interactions with adrenergic receptors.
One study investigating the interaction between ephedrine, pseudoephedrine, and the β2-adrenergic receptor (β2-AR) found that both isomers fit into the binding pocket, but with different affinities. nih.gov The association constant (Ka) for ephedrine was higher than that for pseudoephedrine ((5.94 ± 0.05) × 10³/M vs. (3.80 ± 0.02) × 10³/M at 37°C), confirming that ephedrine binds more strongly. nih.govresearchgate.net Thermodynamic analysis revealed that the binding for both compounds was spontaneous and driven primarily by electrostatic interactions. nih.gov
Another docking study focused on the binding of l-ephedrine to human serum albumin (HSA), a key transport protein. researchgate.net The simulation identified that ephedrine binds to Site I in subdomain IIA of the protein. The binding was stabilized by two hydrogen bonds with the residues Phenylalanine 211 (Phe211) and Alanine 215 (Ala215), as well as electrostatic interactions with Arginine 218 (Arg218), Lysine 199 (Lys199), and Serine 202 (Ser202). researchgate.net Such studies are crucial for understanding the pharmacokinetics of a drug.
Table 3: Thermodynamic and Binding Parameters from Docking Studies
| Ligand-Receptor Pair | Binding Affinity (Ka or ΔGθ) | Key Interacting Residues | Driving Force | Reference |
| Ephedrine - β2-AR | Ka = (5.94±0.05)×10³/M | Not specified | Electrostatic | nih.gov |
| Pseudoephedrine - β2-AR | Ka = (3.80±0.02)×10³/M | Not specified | Electrostatic | nih.gov |
| Ephedrine - β2-AR | ΔGθ = -(22.33±0.04) kJ/mol | Not specified | Electrostatic | nih.gov |
| Pseudoephedrine - β2-AR | ΔGθ = -(21.17±0.02) kJ/mol | Not specified | Electrostatic | nih.gov |
| l-Ephedrine - HSA | ΔG = Negative (Spontaneous) | Phe211, Ala215, Arg218, Lys199, Ser202 | Hydrogen Bonds, van der Waals | researchgate.net |
This interactive table displays the binding and thermodynamic data obtained from molecular docking simulations of ephedrine and pseudoephedrine with their respective protein targets.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
A global QSAR study was performed on a large set of 40 phenethylamine (B48288) derivatives, the parent class of this compound, to model their partition coefficient (logP), a key physicochemical property. nih.govresearchgate.net The study developed statistically significant models using Multiple Linear Regression (MLR). The analysis identified two crucial molecular descriptors for regulating the logP of these compounds:
Mor15u (3D-MoRSE - signal 15 / unweighted) : This is a 3D-Molecule Representation of Structures based on Electron diffraction descriptor, which encodes information about the three-dimensional arrangement of atoms in the molecule. nih.govresearchgate.net
The success of these models (R² up to 0.937) indicates that these descriptors effectively capture the structural features governing the lipophilicity of phenethylamines, which in turn influences their absorption, distribution, and ability to cross biological membranes. nih.govresearchgate.net
While not on this compound itself, 3D-QSAR studies on related compounds like aryloxypropanolamine β3-AR agonists have used techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive electrostatic charge, or negative electrostatic charge would be favorable or unfavorable for activity, providing a detailed guide for designing more potent and selective analogs.
Emerging Research Areas and Future Perspectives for Racephedrine
Racephedrine (B1617728) as a Chemical Probe for Studying Neurobiological Pathways
The utility of a chemical compound in research often extends beyond its therapeutic applications. This compound, and its constituent stereoisomers, are emerging as valuable tools for neurobiological research. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, to understand its function. The most potent pharmacological actions of ephedrine-like compounds are as substrates for the norepinephrine (B1679862) transporter (NET). researchgate.net
Due to its well-characterized interaction with the norepinephrine transporter (NET), this compound can serve as a chemical probe to investigate norepinephrine-regulated signaling pathways. researchgate.netpnas.org As both a direct and indirect sympathomimetic agent, ephedrine (B3423809) acts as an agonist at alpha- and beta-adrenergic receptors and also stimulates the release of norepinephrine from sympathetic neurons. drugbank.comdrugbank.comnih.gov This dual action, primarily the release of norepinephrine, allows researchers to selectively activate noradrenergic systems and study their downstream consequences on neuronal circuits, behavior, and pathophysiology. researchgate.net For instance, by using this compound to modulate norepinephrine levels, scientists can explore the role of this neurotransmitter system in processes like attention, arousal, and the stress response.
In silico screening studies have identified ephedrine as a high-scoring ligand for NET, with a binding mode similar to that of norepinephrine itself. pnas.org This specificity makes it a useful tool for competitive binding assays and for validating computational models of transporter-ligand interactions. pnas.org Furthermore, research has demonstrated that the pharmacological effects of phenylpropanolamines like ephedrine are likely mediated primarily by this norepinephrine release. researchgate.net This positions this compound as a selective tool for probing the functional roles of the norepinephrine system, distinct from other monoamine systems. researchgate.net
Innovations in Green Chemistry and Sustainable Synthesis of this compound
Traditional production of ephedrine has relied on extraction from the Ephedra plant or on chemical synthesis methods that involve multiple steps, large volumes of toxic organic solvents, and significant energy consumption. smh.com.aumostwiedzy.pl These methods generate considerable waste and have a notable environmental impact, prompting a shift towards more sustainable and "green" manufacturing processes. smh.com.aumostwiedzy.pl
A significant innovation is the development of a two-stage manufacturing process that utilizes supercritical carbon dioxide (SC-CO2) as a solvent replacement. vu.edu.au In this process, benzaldehyde (B42025) and pyruvic acid are condensed to form L-phenylacetylcarbinol (L-PAC) in SC-CO2 using baker's yeast as a biocatalyst. vu.edu.au The L-PAC is then converted to ephedrine in a second reaction, again using SC-CO2 as the medium. vu.edu.au This method eliminates the need for organic solvents for extraction and purification, requires less energy, produces less waste, and can be completed in hours rather than days compared to traditional fermentation. smh.com.auvu.edu.au
Another key area of green chemistry involves biocatalysis, using enzymes or whole-cell microorganisms to perform specific chemical transformations. researchgate.net Researchers have developed efficient two-step biocatalytic cascades to synthesize various stereoisomers of related compounds like nor(pseudo)ephedrine from simple, achiral starting materials. researchgate.netrsc.org These enzymatic cascades, which may combine carboligases and transaminases, operate under mild conditions and avoid the use of expensive and hazardous metal catalysts often required in conventional chemical synthesis. researchgate.netrsc.org These biocatalytic methods pave the way for greener production of these important pharmaceutical building blocks. researchgate.net
| Feature | Traditional Synthesis (e.g., Fermentation/Extraction) | Green & Sustainable Synthesis Innovations |
| Solvent | Large quantities of highly toxic organic solvents required for extraction. smh.com.au | Use of supercritical CO2, eliminating organic solvents. vu.edu.au |
| Energy Consumption | High energy required for heating and stirring in large fermenters. smh.com.au | Reduced energy consumption due to more efficient processes. mostwiedzy.plvu.edu.au |
| Waste Production | Generates large aliquots of liquid waste and volatile organic compounds. smh.com.aumostwiedzy.pl | Produces significantly less waste. vu.edu.au |
| Catalyst | May involve heavy metal catalysts in purely chemical routes. researchgate.net | Employs reusable biocatalysts like enzymes or whole yeast cells. vu.edu.auresearchgate.net |
| Process Time | Batch fermentation processes can take several days. vu.edu.au | High conversion rates achieved in a few hours. vu.edu.au |
| Source Material | Can involve destructive harvesting of the Ephedra plant. smh.com.au | Utilizes inexpensive and readily available achiral starting materials. rsc.org |
Integration of Multi-Omics Data in this compound Mechanism Discovery
The established mechanism of this compound centers on its interaction with the adrenergic system. drugbank.com However, a complete understanding of its biological effects requires a more holistic approach. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of a drug's impact on cellular processes. nih.gov This approach is a promising future direction for uncovering novel mechanisms of action for this compound.
Multi-omics analysis can reveal how a drug affects the flow of biological information from genes to proteins to metabolites, offering insights beyond the primary drug target. pitt.edu For this compound, this could elucidate downstream effects of adrenergic stimulation or identify previously unknown off-target interactions.
Proteomics can identify changes in protein expression and post-translational modifications in cells or tissues exposed to this compound, revealing which cellular pathways are activated or inhibited. nih.gov
Metabolomics , the large-scale study of small molecules or metabolites, can create a fingerprint of the metabolic perturbations caused by this compound. ekb.eg Studies have already identified this compound within the context of untargeted metabolite profiling, indicating the feasibility of this approach. utm.mynih.govresearchgate.net This could reveal how this compound alters energy metabolism or other biochemical networks.
Transcriptomics can measure changes in gene expression (mRNA levels) following this compound administration, providing clues about the cellular response and adaptive mechanisms at the genetic level. nih.gov
By integrating these different layers of data, researchers can construct comprehensive network models of this compound's action. nih.gov This could lead to the discovery of novel biomarkers to predict patient response or identify new therapeutic applications for the compound. slideshare.net
| Omics Layer | Definition | Potential Insights for this compound Research |
| Genomics | Study of the complete set of DNA (genome), including genetic variations. | Identify genetic variants in adrenergic receptors or metabolic enzymes that influence individual responses to this compound. |
| Transcriptomics | Study of the complete set of RNA transcripts (transcriptome) produced by the genome. | Uncover changes in gene expression patterns in neuronal or cardiac cells after this compound exposure, revealing downstream signaling cascades. nih.gov |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Quantify changes in the levels of adrenergic receptors, transporters, or downstream signaling proteins to map the drug's pathway engagement. nih.gov |
| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. ekb.eg | Characterize the metabolic signature of this compound action, identifying altered biochemical pathways related to its therapeutic and other effects. utm.myhmdb.ca |
Advanced Predictive Modeling for this compound's Molecular Interactions
Computational methods are revolutionizing drug discovery and development, and their application to this compound offers significant potential. Advanced predictive modeling, including molecular docking and machine learning, allows for the in silico investigation of a drug's molecular interactions, helping to explain its efficacy and predict its behavior. nih.govjpionline.org
Molecular docking studies have already been used to explore the binding of ephedrine and its derivatives to various protein targets. jpionline.orgall-imm.com These simulations can predict how the molecule fits into the active site of a receptor or enzyme, such as its primary targets, the α- and β-adrenergic receptors. drugbank.com For example, in silico studies have assessed how ephedrine molecules interact with the active site of arginase, a potential target in asthma, suggesting a mechanism for its bronchodilator properties. jpionline.org Such models can also be used to screen for potential off-target interactions, providing insights into a drug's broader pharmacological profile. pnas.org
Beyond static docking, molecular dynamics (MD) simulations can model the dynamic behavior of the this compound-receptor complex over time. plos.org These simulations provide a more realistic picture of the binding event, accounting for the conformational flexibility of both the ligand and the protein. plos.org This can help to understand the determinants of receptor specificity and agonist activity at an atomic level. plos.org
Furthermore, machine learning and other artificial intelligence approaches are being used to build predictive models based on large datasets of chemical structures and biological activities. nih.govresearchgate.net For adrenergic receptor agonists like this compound, ligand-based and structure-based models can be developed to classify compounds based on properties like their duration of action. nih.govresearchgate.net By training machine learning classifiers on interaction patterns derived from MD simulations, it is possible to improve the selection of ligands with specific desired pharmacological properties in virtual screening exercises. researchgate.net These advanced computational tools are poised to accelerate the discovery of novel this compound derivatives with optimized therapeutic profiles.
| Modeling Technique | Description | Specific Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. jpionline.org | Modeling the interaction of this compound with adrenergic receptors; screening for potential off-target binding. pnas.orgjpionline.org |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, revealing conformational changes. plos.org | Studying the dynamic stability of the this compound-receptor complex and the role of water molecules in binding. plos.org |
| Ligand-Based Modeling | Uses the properties of known active molecules to predict the activity of new molecules. nih.gov | Classifying this compound derivatives based on structural features to predict properties like duration of action. nih.gov |
| Structure-Based Machine Learning | Trains classifiers on interaction patterns from protein-ligand complexes to predict pharmacological properties. researchgate.net | Developing models that can distinguish between agonists and antagonists for adrenergic receptors based on their interaction fingerprints. researchgate.net |
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of racemic ephedrine (Racephedrine) in organic chemistry studies?
Methodological guidance: Focus on reaction temperature, solvent polarity, and catalyst type, as these parameters significantly influence enantiomeric purity and yield. For example, chiral resolution via diastereomeric salt formation requires precise pH control and stoichiometric ratios of resolving agents (e.g., tartaric acid derivatives). Validate outcomes using polarimetry or chiral HPLC, and cross-reference synthetic protocols from peer-reviewed journals like The Journal of Organic Chemistry .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
Methodological guidance: Standardize animal models (e.g., Sprague-Dawley rats) and dosing regimens (oral vs. intravenous). Use validated analytical methods such as LC-MS/MS for plasma concentration measurements. Document batch-to-batch variability in drug formulations and adhere to ARRIVE guidelines for preclinical reporting .
Q. What analytical techniques are most effective for distinguishing this compound from its enantiomers (e.g., ephedrine vs. pseudoephedrine)?
Methodological guidance: Chiral chromatography (HPLC or GC with cyclodextrin-based columns) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. Compare retention times and splitting patterns with reference standards, and report limits of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s adrenergic receptor binding affinity across studies?
Methodological guidance: Conduct a meta-analysis using PRISMA guidelines to evaluate methodological heterogeneity (e.g., cell lines, radioligand concentrations). Apply statistical tools like random-effects models to quantify variability. Replicate key experiments under controlled conditions, ensuring consistent receptor expression levels and buffer compositions .
Q. What frameworks are suitable for designing systematic reviews on this compound’s efficacy in treating bronchospasm?
Methodological guidance: Use the PICO framework:
Q. How can mechanistic studies elucidate this compound’s role in neurotransmitter release modulation?
Methodological guidance: Employ patch-clamp electrophysiology to measure presynaptic Ca²⁺ currents in adrenal chromaffin cells. Combine with siRNA knockdown of adrenergic receptors to isolate specific pathways. Validate findings using confocal microscopy for vesicular fusion imaging .
Methodological and Ethical Considerations
Q. What strategies minimize bias in observational studies investigating this compound’s cardiovascular side effects?
Methodological guidance: Use propensity score matching to control for confounders (e.g., age, comorbidities). Implement blinding during data collection and analysis. Pre-register study protocols on platforms like ClinicalTrials.gov to enhance transparency .
Q. How should researchers integrate historical data on this compound into modern pharmacological reviews?
Methodological guidance: Conduct a scoping review using Arksey and O’Malley’s framework:
- Identify pre-2000 studies via databases like PubMed and EMBASE.
- Chart data on dosage, outcomes, and adverse events.
- Consult pharmacologists to contextualize historical dosing practices against current safety standards .
Data Analysis and Reporting
Q. What statistical methods are appropriate for dose-response studies of this compound?
Methodological guidance: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, and validate assumptions of normality and homoscedasticity .
Q. How can researchers resolve discrepancies in this compound’s metabolic half-life reported in human vs. rodent models?
Methodological guidance: Perform allometric scaling to adjust for interspecies differences in hepatic metabolism. Validate using human hepatocyte assays and PBPK (physiologically based pharmacokinetic) modeling. Cross-reference CYP450 isoform activity data from Drug Metabolism and Disposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
